molecular formula C17H17FN4S B7819530 DDP-225 free base anhydrous CAS No. 99487-25-9

DDP-225 free base anhydrous

Cat. No.: B7819530
CAS No.: 99487-25-9
M. Wt: 328.4 g/mol
InChI Key: FVIVKIGLBDRWNR-UHFFFAOYSA-N
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Description

DDP-225 free base anhydrous is a chemical compound with the molecular formula C17H17FN4S and a molecular weight of 328.41 g/mol . It is a small molecule with the IUPAC name 1-[4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]piperazine and is identified under CAS Registry Number 99487-25-9 . As a research chemical, its specific biological targets, mechanism of action, and applications in preclinical or pharmaceutical research are not currently detailed in published literature . The compound features a thieno[2,3-d]pyrimidine core structure, which is of significant interest in medicinal chemistry for the development of novel therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIVKIGLBDRWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159615
Record name Mci 225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99487-25-9, 135991-48-9
Record name DDP-225 free base anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099487259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mci 225
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mci 225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DDP-225 FREE BASE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU79LWT2HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

DDP-225 free base anhydrous, also known as MCI-225, is a thienopyrimidine analog recognized for its selective noradrenaline reuptake inhibition and serotonin receptor antagonism. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in treating mood disorders and gastrointestinal issues. This article presents a detailed overview of the biological activity of DDP-225, supported by data tables, case studies, and research findings.

DDP-225 has the chemical formula C17H17FN4SC_{17}H_{17}FN_{4}S and features a thienopyrimidine core that contributes to its biological properties. Its mechanism primarily involves:

  • Selective Noradrenaline Reuptake Inhibition : This increases noradrenaline levels in the synaptic cleft, potentially enhancing mood and cognitive function.
  • Serotonin Receptor Antagonism : Particularly targeting the 5-HT3 receptor, this action may provide therapeutic benefits in anxiety and depression .

Pharmacodynamics

The biological activity of DDP-225 is characterized by its dual mechanism of action. It acts as both a noradrenaline reuptake inhibitor and a serotonin receptor antagonist, which positions it as a candidate for treating various psychiatric disorders, particularly those associated with attentional deficits and cognitive dysfunctions .

Preclinical Studies

In preclinical models, DDP-225 has demonstrated:

  • Antidepressant-like Properties : Animal studies have shown significant improvements in depressive behaviors, suggesting its potential efficacy in treating major depressive disorder.
  • Gastrointestinal Modulation : Research indicates that DDP-225 may influence gastrointestinal pathways, supporting its use in conditions like irritable bowel syndrome (IBS) .

Case Studies

  • Animal Model Studies : In controlled studies involving rodents, DDP-225 administration resulted in notable behavioral changes indicative of reduced anxiety and improved mood. These findings were measured using standard behavioral assays such as the forced swim test and the open field test.
  • Gastrointestinal Applications : In vitro studies have indicated that DDP-225 can modulate gastrointestinal motility, which may be beneficial for patients suffering from IBS-d (diarrhea-predominant IBS). The compound's interaction with serotonin receptors plays a crucial role in this modulation .

Data Table: Summary of Biological Activities

Activity Description
Noradrenaline Reuptake InhibitionEnhances synaptic noradrenaline levels; potential antidepressant effects.
Serotonin Receptor AntagonismAntagonizes 5-HT3 receptors; may alleviate anxiety and improve mood.
Gastrointestinal MotilityModulates GI pathways; potential application in treating IBS-d.
Cognitive EnhancementPotential benefits in attentional deficits related to psychiatric disorders.

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Formula : C17H17FN4S
  • Molecular Weight : 328.41 g/mol
  • IUPAC Name : 1-[4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]piperazine

DDP-225's mechanism involves enhancing the levels of noradrenaline in the synaptic cleft, which can improve mood and cognitive functions. Its action on serotonin receptors may provide additional therapeutic benefits, particularly in the treatment of mood disorders such as depression and anxiety .

Therapeutic Applications

DDP-225 has shown potential in several therapeutic areas:

  • Antidepressant Therapy :
    • Preclinical studies indicate that DDP-225 exhibits antidepressant-like properties, making it a candidate for treating major depressive disorder and related conditions .
  • Cognitive Dysfunction :
    • Research suggests that DDP-225 could be beneficial in addressing attentional deficits and cognitive dysfunctions associated with psychiatric disorders .
  • Gastrointestinal Disorders :
    • The compound may modulate gastrointestinal pathways, indicating its potential use in treating conditions like irritable bowel syndrome (IBS) due to its dual mechanism of action targeting noradrenaline reuptake and serotonin receptor antagonism .

Case Studies and Research Findings

Several studies have explored the efficacy of DDP-225:

  • Study on Antidepressant Effects : In animal models, DDP-225 demonstrated significant improvements in depressive behaviors compared to control groups, suggesting its potential effectiveness in human clinical trials .
  • Cognitive Function Assessment : Research indicated that DDP-225 improved attention span and cognitive performance in subjects with induced cognitive deficits, reinforcing its potential utility in psychiatric treatments .

Comparison with Similar Compounds

Acrylic Anhydrous and Methacrylic Anhydrous

Key Properties and Applications ():

  • Purity and Stability : Acrylic and methacrylic anhydrous compounds exhibit >99% purity, with residual chloride <0.005% and free acid content <0.1%. Their stability extends to 6 months under refrigeration .
  • Physical Properties :
    • Acrylic anhydrous: Molecular formula C₆H₆O₃, boiling point 84°C/2 kPa, density 1.094 g/cm³.
    • Methacrylic anhydrous: Molecular formula C₈H₁₀O₃, boiling point 90°C/2 kPa, density 1.032 g/cm³.
  • Applications : Used in synthesizing esters and amides for coatings, adhesives, optical materials (e.g., high-refractive-index lenses), and polymer electrolytes in batteries .

Comparison with DDP-225 :
While DDP-225’s exact applications are unclear, its anhydrous nature suggests parallels in high-precision industrial or pharmaceutical synthesis. Unlike acrylic derivatives, DDP-225 may prioritize pharmacological activity over polymer formation, depending on its structure.

Cinchonine Base, Anhydrous

Key Properties and Applications ():

  • Safety and Handling : Classified as harmful if swallowed (H302) and a skin sensitizer (H317). Requires respiratory protection and gloves during handling.
  • Physical Properties : Melting point 250–255°C, water solubility 0.06 g/L, and ≥98.5% purity.
  • Applications : Used in pharmaceuticals and plant protection products, leveraging its alkaloid structure .

Comparison with DDP-225 :
Cinchonine’s pharmacological relevance highlights the role of anhydrous bases in drug formulation. DDP-225 may share handling precautions (e.g., moisture avoidance) but could differ in toxicity or target applications.

Sodium Phosphate Dibasic, Anhydrous

Key Properties ():

  • Purity : ≥99.5% for buffer preparation.
  • Applications : Widely used in biochemical and pharmaceutical buffers to maintain pH stability .

Comparison with DDP-225: As an inorganic salt, sodium phosphate dibasic serves distinct purposes (e.g., buffering) compared to organic free bases like DDP-225. However, both emphasize anhydrous conditions for reproducibility in sensitive reactions.

Comparative Data Table

Property DDP-225 Free Base Anhydrous Acrylic Anhydrous Cinchonine Base, Anhydrous Sodium Phosphate Dibasic, Anhydrous
Purity Data not available >99% ≥98.5% ≥99.5%
Melting Point <−25°C 250–255°C
Applications Hypothesized: Pharmaceuticals, synthesis Polymers, coatings, optical materials Pharmaceuticals, plant protection Buffers, reagent preparation
Key Impurities Residual chloride (<0.005%) Not specified
Stability 6 months (refrigerated) ≥5 years Long-term under dry conditions

Research Findings and Implications

  • Stability and Reactivity : Anhydrous compounds like DDP-225, acrylic anhydrous, and cinchonine base prioritize moisture-free environments to prevent hydrolysis or degradation. This is critical in drug formulation and polymer synthesis .
  • Industrial vs. Pharmaceutical Use : Acrylic derivatives focus on material science, while cinchonine and DDP-225 (inferred) align with bioactive applications. This dichotomy underscores the versatility of anhydrous compounds across sectors .
  • Quality Control : Standards for anhydrous compounds (e.g., impurity limits, storage conditions) are rigorous, as seen in dustable powders () and reagent-grade chemicals (). DDP-225 likely adheres to similar protocols despite data gaps .

Notes and Limitations

  • The lack of direct data on this compound necessitates cautious extrapolation from analogous compounds.
  • Further studies should prioritize structural elucidation, pharmacokinetic profiles, and industrial applicability of DDP-225.
  • Discrepancies in toxicity, synthesis, and regulatory requirements among anhydrous compounds highlight the need for compound-specific evaluations.

Preparation Methods

Suzuki-Miyaura Coupling

A boronic acid derivative of 2-fluorobenzene could react with a halogenated thieno[2,3-d]pyrimidine intermediate. Typical conditions involve:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : Dioxane or THF under reflux.

Ullmann-Type Coupling

Copper-mediated coupling between aryl halides and amines under ligand-assisted conditions (e.g., 1,10-phenanthroline) offers an alternative route.

Piperazine Incorporation

The piperazine ring at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:

SNAr Reaction

  • Substrate : A chlorinated thieno[2,3-d]pyrimidine intermediate.

  • Conditions : Heating with excess piperazine in a polar aprotic solvent (e.g., DMF, NMP) at 80–120°C.

Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Base : Cs₂CO₃ or t-BuONa.

  • Solvent : Toluene or dioxane at 100°C.

Purification and Isolation of the Free Base Anhydrous

Post-synthetic steps focus on obtaining the pure, anhydrous free base:

Salt Formation and Free Base Liberation

  • Hydrochloride Salt Formation : Treatment with HCl in ethanol precipitates the hydrochloride salt.

  • Free Base Isolation : The salt is neutralized with a weak base (e.g., NH₄OH) in an anhydrous solvent (e.g., dichloromethane).

Solvent Recrystallization

  • Solvent System : Ethyl acetate/hexane or methanol/water mixtures.

  • Drying : Azeotropic distillation with toluene under reduced pressure.

Analytical Characterization

Critical quality control measures include:

Spectroscopic Analysis

  • ¹H/¹³C NMR : Confirms regiochemistry and purity.

  • HRMS : Validates molecular weight (m/z 328.4 for [M+H]⁺).

Chromatographic Methods

  • HPLC : Purity >98% using a C18 column (MeCN/H₂O gradient).

  • TLC : Monitoring reaction progress with silica gel plates (ethyl acetate:hexane = 1:1).

Scale-Up Considerations and Process Optimization

Industrial-scale synthesis requires:

  • Cost-Effective Catalysts : Recyclable Pd catalysts or ligand-free conditions.

  • Green Solvents : Substituting HFIP (hexafluoroisopropanol) with cyclopentyl methyl ether (CPME) for γ-C–H arylation.

  • Continuous Flow Systems : Enhancing yield and reducing reaction times for SNAr steps .

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